![molecular formula C19H15BrN2OS B3540917 N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B3540917.png)
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide
Overview
Description
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide is a complex organic compound that features a bromonaphthalene moiety linked to a phenylacetamide group through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-bromonaphthalen-1-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The carbamothioyl group can be reduced to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Naphthoquinones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the bromonaphthalene moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can intercalate into DNA, disrupting its function and leading to cell death. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloronaphthalen-1-yl)carbamothioyl]-2-phenylacetamide
- N-[(4-fluoronaphthalen-1-yl)carbamothioyl]-2-phenylacetamide
- N-[(4-iodonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide
Uniqueness
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to molecular targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-16-10-11-17(15-9-5-4-8-14(15)16)21-19(24)22-18(23)12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQVPQGYVMXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3540839.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3540850.png)
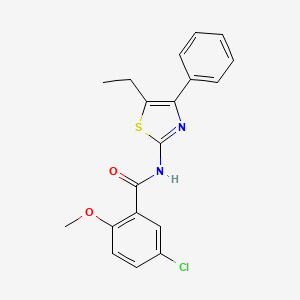
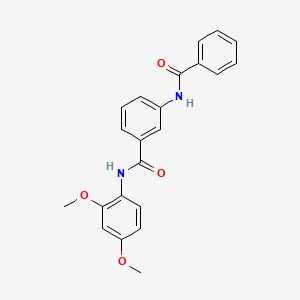
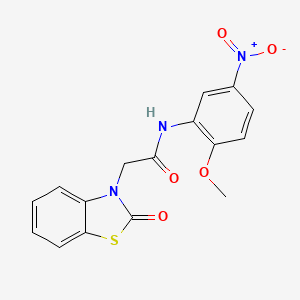
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3540892.png)
![(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B3540893.png)
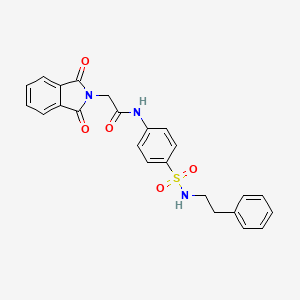
![2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B3540909.png)
![4-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3540919.png)
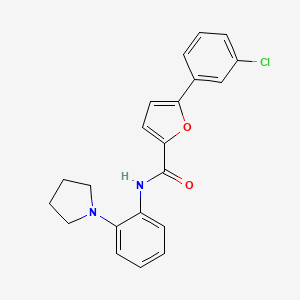
![isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate](/img/structure/B3540931.png)
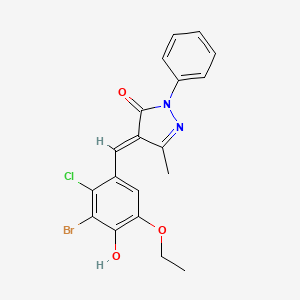
![N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B3540949.png)
